4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide
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Description
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a pyridazinone core integrated with a benzamide moiety , which enhances its interaction with biological targets. The presence of the 3,4-dimethoxyphenyl group is significant in influencing its pharmacological profile and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Notably, it has shown potential as an inhibitor of phosphodiesterase 4 (PDE4) , which plays a crucial role in inflammatory responses and other physiological processes. Such inhibition could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease by modulating cyclic adenosine monophosphate (cAMP) levels.
Table 1: Biological Activity Comparison of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)benzamide | Pyridazine core | Inhibitor of PDE4 |
4-(aminomethyl)benzamide | Simple benzamide structure | Moderate enzyme inhibition |
5-acetyl-2-ethyl-3-oxo-6-phenylpyridazin | Similar pyridazine framework | Anti-inflammatory properties |
The mechanism of action for This compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Case Studies and Research Findings
- Inhibition of PDE4 : Similar compounds have demonstrated potent inhibition against PDE4. This inhibition is linked to reduced inflammation and improved respiratory function in preclinical models.
- Anti-inflammatory Activity : Related compounds exhibiting anti-inflammatory properties have been studied extensively. For instance, research on (E)-1-(3,4-dimethoxyphenyl) butadiene showed significant anti-inflammatory effects in various models, suggesting that compounds with similar structural motifs could also exhibit such activities .
- Antitumor Potential : The compound's structural analogs have been evaluated for their antitumor activity against various cancer cell lines. Studies indicate that modifications to the pyridazine core can enhance cytotoxic effects against specific cancer types .
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-7-5-8-17(2)24(16)25-22(28)9-6-14-27-23(29)13-11-19(26-27)18-10-12-20(30-3)21(15-18)31-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFVRJHOBHXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.